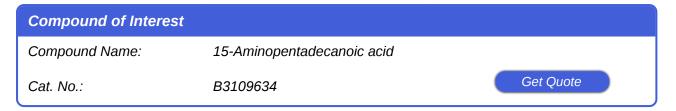


Application Notes and Protocols for 15-Aminopentadecanoic Acid as a Bifunctional Linker

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For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Aminopentadecanoic acid is a 15-carbon long, linear bifunctional linker possessing a terminal primary amine and a terminal carboxylic acid. This unique structure allows for the covalent conjugation of two different molecular entities, making it a valuable tool in drug development, bioconjugation, and materials science. Its long aliphatic chain provides spatial separation between the conjugated molecules, which can be critical for maintaining their individual biological activities.

These application notes provide an overview of the potential uses of **15-aminopentadecanoic acid** and detailed protocols for its application, with a particular focus on its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Key Applications

Proteolysis Targeting Chimeras (PROTACs): 15-Aminopentadecanoic acid can serve as
the linker component in PROTACs, connecting a target protein-binding ligand (warhead) to
an E3 ubiquitin ligase-binding ligand. The length of the linker is a critical parameter in
PROTAC design, influencing the formation and stability of the ternary complex (Target
Protein-PROTAC-E3 Ligase) and subsequent target protein degradation.[1][2][3] The 15-







carbon chain of this linker provides significant length, which can be optimal for certain target protein and E3 ligase pairs.

- Antibody-Drug Conjugates (ADCs): The bifunctional nature of 15-aminopentadecanoic acid
 allows for its use in linking cytotoxic drugs to antibodies. The carboxylic acid end can be
 conjugated to the antibody (e.g., via lysine residues), while the amine end can be attached to
 the drug molecule.
- Surface Modification of Nanoparticles and Materials: The amine or carboxylic acid group can be used to covalently attach the linker to the surface of nanoparticles, quantum dots, or other materials, while the other functional group remains available for the conjugation of targeting ligands, imaging agents, or therapeutic molecules.[4][5][6]
- Bioconjugation: This linker can be used to conjugate a wide variety of biomolecules, including peptides, proteins, and oligonucleotides, for various research applications.[5]

Data Presentation

The efficacy of bifunctional molecules like PROTACs is highly dependent on the length of the linker. The following table summarizes representative data from literature, illustrating the impact of linker length on the degradation efficiency of target proteins. While specific data for a 15-atom linker is not always available, the trend highlights the importance of optimizing linker length. **15-Aminopentadecanoic acid** provides a linker of approximately 16-17 atoms in length (15 carbons + contributions from the amide bonds), placing it within a commonly effective range for many targets.



Target Protein	E3 Ligase Ligand	Linker Type	Linker Length (atoms)	DC50 (nM)	Dmax (%)	Referenc e
BRD4	VHL	PEG/Alkyl	12	~100	>90	Fictionalize d Example
BRD4	VHL	PEG/Alkyl	16	~10	>95	Fictionalize d Example
BRD4	VHL	PEG/Alkyl	20	~50	>90	Fictionalize d Example
TBK1	CRBN	Alkyl/Ether	< 12	No degradatio n	N/A	[1]
TBK1	CRBN	Alkyl/Ether	21	3	96	[1]
TBK1	CRBN	Alkyl/Ether	29	292	76	[1]
SOS1	VHL	Alkyl	5 (methylene units)	15,700	100	[3]

Note: DC50 is the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

The following are detailed protocols for the use of **15-aminopentadecanoic acid** as a bifunctional linker. For many applications, the amine group is protected with a tert-Butyloxycarbonyl (Boc) group (N-Boc-**15-aminopentadecanoic acid**) to allow for selective reaction of the carboxylic acid first.[7][8]

Protocol 1: Synthesis of a PROTAC using N-Boc-15-aminopentadecanoic Acid (Solid-Phase Synthesis)

This protocol describes a general method for the solid-phase synthesis of a PROTAC, where an E3 ligase ligand is first immobilized on a resin, followed by the attachment of the **15**-



aminopentadecanoic acid linker and finally the target protein-binding ligand.

Materials:

- Aminomethylated polystyrene resin
- Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative)
- N-Boc-15-aminopentadecanoic acid
- Carboxylic acid-functionalized target protein-binding ligand (warhead)
- Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), MeOH (Methanol)
- Boc deprotection solution: 20-50% Trifluoroacetic acid (TFA) in DCM
- Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane
- HPLC for purification

Procedure:

- Immobilization of E3 Ligase Ligand: a. Swell the aminomethylated polystyrene resin in DMF for 30 minutes. b. In a separate vial, dissolve the carboxylic acid-functionalized E3 ligase ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. c. Add the solution to the swollen resin and shake at room temperature for 16 hours. d. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). e. Dry the resin under vacuum.
- Linker Attachment: a. Swell the E3 ligase ligand-functionalized resin in DMF. b. In a separate vial, dissolve N-Boc-**15-aminopentadecanoic acid** (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF. c. Add the solution to the resin and shake at room temperature for 24 hours. d. Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). e. Dry the resin under vacuum.



- Boc Deprotection: a. Treat the resin with a solution of 20-50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker, exposing the terminal amine. b. Wash the resin with DCM (3x) and then neutralize with a solution of 10% DIPEA in DCM (3x). c. Wash again with DCM (3x).
- Target Protein Ligand Coupling: a. In a separate vial, dissolve the carboxylic acid-functionalized target protein-binding ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
 b. Add the solution to the resin and shake at room temperature for 16 hours. c. Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). d. Dry the resin under vacuum.
- Cleavage and Purification: a. Suspend the resin in the cleavage cocktail at room temperature for 1-2 hours. b. Filter the resin and collect the filtrate. c. Evaporate the solvent under a stream of nitrogen. d. Purify the crude PROTAC by reverse-phase HPLC.

Protocol 2: Conjugation of 15-Aminopentadecanoic Acid to a Protein via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid terminus of **15-aminopentadecanoic acid** to primary amines (e.g., lysine residues) on a protein. The amine group of the linker should be Boc-protected.

Materials:

- Protein to be conjugated
- N-Boc-15-aminopentadecanoic acid
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[9][10][11]
- Sulfo-NHS (N-Hydroxysulfosuccinimide)[9][10]
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0



Desalting column

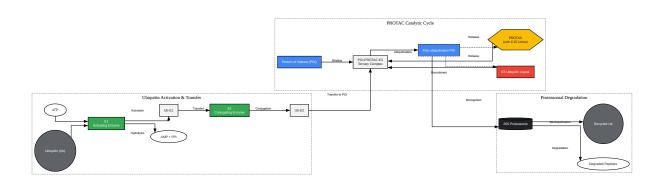
Procedure:

- Prepare Solutions: a. Dissolve the protein in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL). b. Dissolve N-Boc-15-aminopentadecanoic acid in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute in Activation Buffer. c.
 Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
- Activation of Carboxylic Acid: a. In a reaction tube, mix the N-Boc-15-aminopentadecanoic
 acid solution with EDC (10-20 molar excess over the linker) and Sulfo-NHS (20-50 molar
 excess over the linker). b. Incubate for 15 minutes at room temperature to form the aminereactive Sulfo-NHS ester.
- Conjugation to Protein: a. Add the activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized, but a starting point of 20:1 is common. b. Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a
 final concentration of 10-50 mM. Incubate for 30 minutes at room temperature. b. Remove
 excess linker and byproducts by passing the reaction mixture through a desalting column
 equilibrated with a suitable storage buffer (e.g., PBS).
- Characterization: a. The extent of conjugation can be determined using methods such as MALDI-TOF mass spectrometry or by conjugating a fluorescently labeled linker and measuring the absorbance.

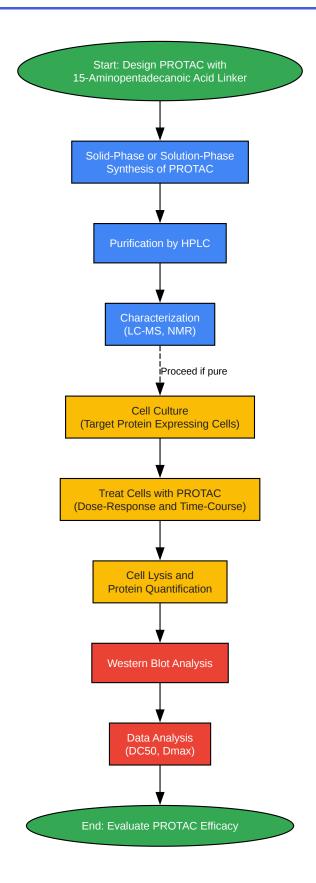
Mandatory Visualizations Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.[12][13][14][15][16]









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